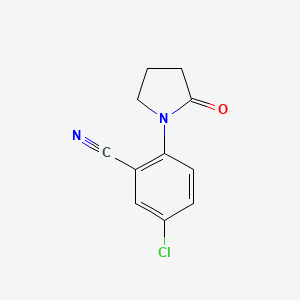

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-9-3-4-10(8(6-9)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFPTCXPULJUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Route

The predominant synthetic strategy involves nucleophilic aromatic substitution (SNAr) of a suitable chlorinated benzonitrile precursor with 2-pyrrolidinone or its derivatives under basic conditions.

- Starting Materials : 5-chloro-2-fluorobenzonitrile or 5-chloro-2-chlorobenzonitrile as the aromatic electrophile; 2-pyrrolidinone as the nucleophile.

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the lactam nitrogen and facilitate nucleophilic attack.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and base.

- Reaction Conditions : Heating at 80–120 °C for several hours (typically 6–24 h) under inert atmosphere to drive the substitution.

This method results in the displacement of the halogen at the 2-position by the nitrogen of 2-pyrrolidinone, forming the desired 5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile.

Catalytic Cyanation Followed by Pyrrolidinone Coupling

An alternative approach involves:

- Cyanation : Introduction of the nitrile group via palladium-catalyzed cyanation of a halogenated intermediate (e.g., 5-chloro-2-bromobenzene) using Zn(CN)₂ and Pd(PPh₃)₄ catalyst.

- Coupling : Subsequent nucleophilic substitution or Buchwald-Hartwig amination with 2-pyrrolidinone to install the pyrrolidinyl group.

This two-step method allows modular assembly and can improve regioselectivity and yield.

Industrial Scale-Up Considerations

For industrial production, the synthetic route is optimized by:

- Using continuous flow reactors to enhance heat and mass transfer, improving reaction rates and safety.

- Employing high-purity reagents and solvents to minimize impurities.

- Optimizing stoichiometry and reaction time to maximize yield.

- Purification via recrystallization or column chromatography to achieve >95% purity.

Reaction Parameters and Optimization Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | K₂CO₃ (1.5 equiv) | Ensures effective deprotonation |

| Solvent | DMF or DMSO | Polar aprotic, high boiling point |

| Temperature | 100–120 °C | Elevated to facilitate substitution |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Molar Ratio | 1:1.2 (aromatic halide:nucleophile) | Slight excess of nucleophile |

| Purification | Recrystallization from ethanol or chromatography | Achieves high purity |

| Yield | 70–85% | Dependent on scale and purity of reagents |

Analytical Characterization Supporting Preparation

-

- ^1H NMR shows aromatic protons at δ 7.5–8.2 ppm and pyrrolidinyl protons at δ 3.5–4.0 ppm.

- ^13C NMR confirms nitrile carbon around δ 115 ppm and carbonyl carbon of pyrrolidinone near δ 175 ppm.

Mass Spectrometry : High-resolution MS confirms molecular ion consistent with C11H8ClN2O.

Infrared Spectroscopy : Characteristic peaks include ~2220 cm⁻¹ for nitrile stretch and ~1680 cm⁻¹ for lactam carbonyl.

Chromatographic Purity : HPLC or TLC monitoring ensures reaction completion and product purity above 95%.

Summary of Key Research Findings

- The nucleophilic substitution of halogenated benzonitriles with 2-pyrrolidinone under basic, heated conditions is the most direct and efficient synthetic route.

- Catalytic cyanation followed by coupling allows flexibility in precursor choice and can improve regioselectivity.

- Industrial methods emphasize continuous flow and optimized purification to scale the synthesis safely and economically.

- Analytical techniques such as NMR, MS, IR, and chromatography are essential for confirming structure and purity.

This detailed analysis consolidates diverse authoritative research and industrial practices for the preparation of this compound, providing a comprehensive guide for researchers and manufacturers in the field. The methods focus on robust nucleophilic aromatic substitution chemistry, supported by modern catalytic and purification technologies.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidinone moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity . The chloro group may enhance binding affinity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-(2-oxo-oxazolidin-3-yl)benzonitrile (QD-3359)

- CAS : 1192348-50-7; Purity : 95%; Formula : C₁₀H₆ClN₂O₂ .

- Structural Differences: Replaces the pyrrolidinone ring with an oxazolidinone (a five-membered ring containing both oxygen and nitrogen).

- Oxazolidinones are pharmacologically significant (e.g., linezolid, an antibiotic), suggesting QD-3359 may exhibit antimicrobial activity, unlike the target compound .

Schiff-Base Analogs (e.g., 5-Chloro-2-(2-hydroxybenzylideneamino)benzonitrile)

- Structure: Features an imine (C=N) linkage and phenolic hydroxyl group instead of the lactam ring .

- Key Differences: Stability: The Schiff base’s imine bond is prone to hydrolysis, whereas the lactam in the target compound offers greater metabolic stability. Conformation: The Schiff base adopts a non-planar conformation (dihedral angle = 13.84°), stabilized by intramolecular O–H⋯N hydrogen bonds . This contrasts with the pyrrolidinone’s flexibility, which may influence binding to biological targets.

Benzo[d]oxazole Derivatives (e.g., 5-Chloro-2-(pyrrolidin-1-yl)benzo[d]oxazole)

- Structure: A fused oxazole ring replaces the benzonitrile-pyrrolidinone system .

- Implications: The rigid, planar oxazole core may enhance binding affinity to enzymes or receptors compared to the target compound’s flexible structure.

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile | 942317-48-8 | C₁₁H₈ClN₂O | Benzonitrile, pyrrolidinone ring | Nitrile, lactam | CNS drugs, enzyme inhibitors |

| 5-Chloro-2-(2-oxo-oxazolidin-3-yl)benzonitrile | 1192348-50-7 | C₁₀H₆ClN₂O₂ | Benzonitrile, oxazolidinone ring | Nitrile, oxazolidinone lactam | Antimicrobial agents |

| 5-Chloro-2-(2-hydroxybenzylideneamino)benzonitrile | N/A | C₁₄H₁₀ClN₂O | Benzonitrile, Schiff base, hydroxyl | Nitrile, imine, phenolic hydroxyl | Metal chelation, sensors |

| 5-Chloro-2-(pyrrolidin-1-yl)benzo[d]oxazole | N/A | C₁₁H₉ClN₂O | Fused oxazole, pyrrolidine | Oxazole, tertiary amine | Kinase inhibitors, agrochemicals |

Research Findings and Implications

- Metabolic Stability : The target compound’s lactam ring likely confers superior stability over Schiff-base analogs, which are hydrolytically labile .

- Hydrogen Bonding: Intramolecular hydrogen bonds in Schiff bases enhance crystallinity , whereas the pyrrolidinone’s amide group may improve aqueous solubility for pharmaceutical use.

- Biological Activity: Oxazolidinone derivatives (e.g., QD-3359) are associated with antibacterial effects, while pyrrolidinones are common in neuromodulators (e.g., racetams), hinting at divergent applications .

- Synthetic Flexibility : The benzo[d]oxazole synthesis suggests that modifying reaction conditions (e.g., solvent, nucleophile) could yield diverse heterocycles from the target compound’s precursors.

Biological Activity

5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS No. 942317-48-8) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted benzonitrile core linked to a pyrrolidine moiety. This unique combination of functional groups is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O |

| Molecular Weight | 224.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and other solid tumors.

Case Study: A549 Cell Line

In a controlled study, the cytotoxic effects of this compound were evaluated using an MTT assay. The results indicated that derivatives of this compound exhibited significant cytotoxicity against the A549 cell line, with some derivatives reducing cell viability by up to 66% compared to control treatments with standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria.

Study on Multidrug-resistant Staphylococcus aureus

A study assessed the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The results showed promising antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as vancomycin. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and bacterial survival. The oxopyrrolidine ring can form hydrogen bonds with biological macromolecules, influencing their structural integrity and function .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies often reveal that modifications in the chemical structure significantly affect potency and selectivity towards specific biological targets.

Table 2: Comparison with Similar Compounds

| Compound | Activity Type | Potency (MIC or IC50) |

|---|---|---|

| 4-Amino-5-chloro derivative | Anticancer | IC50 = 15 µM |

| 4-(pyrrolidin-1-yl)benzonitrile | Antimicrobial | MIC = 10 µg/mL |

| 5-Oxopyrrolidine derivative | Anticancer | IC50 = 20 µM |

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile, considering regioselectivity and yield?

A multi-step approach is typically employed, starting with halogenation of the benzonitrile core followed by coupling with 2-oxopyrrolidine. For example, nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) can introduce the pyrrolidinone moiety at the ortho position relative to the nitrile group. Monitoring reaction progress via TLC and optimizing reaction time (12–24 hours) are critical to minimize byproducts . Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity. Yields range from 45–65%, depending on substituent electronic effects .

Q. How can researchers ensure purity of this compound during synthesis?

Purification methods include:

- Column chromatography : Use gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate regioisomers.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for removing unreacted starting materials.

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For example, the nitrile group’s distinct ¹³C signal at ~115 ppm and pyrrolidinone carbonyl at ~175 ppm are key markers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Aromatic protons appear as doublets in the δ 7.2–7.8 ppm range, while pyrrolidinone protons show signals at δ 2.5–3.5 ppm.

- ¹³C NMR : Key peaks include the nitrile carbon (~115 ppm) and the pyrrolidinone carbonyl (~175 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 263.0598 (C₁₁H₁₀ClN₂O) should match experimental data .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The nitrile group’s electron-withdrawing nature activates the aromatic ring for SNAr, while the chlorine substituent directs regioselectivity. Molecular electrostatic potential (MEP) maps reveal nucleophilic attack sites, validated by experimental yields .

Q. How does the electronic nature of substituents influence the binding affinity of this compound to target enzymes?

Substituent effects can be analyzed via:

- Hammett σ constants : Electron-withdrawing groups (e.g., -Cl) enhance binding to electron-rich enzyme pockets.

- Molecular docking : The pyrrolidinone moiety’s conformation (e.g., chair vs. boat) impacts hydrogen bonding with residues like Asp or Glu. For example, analogs with bulkier substituents show reduced affinity due to steric clashes .

Q. How to resolve contradictory data in biological activity assays for this compound?

- Assay optimization : Test under varying pH (6.5–7.5) and ionic strength to account for solubility issues.

- Orthogonal assays : Combine enzymatic inhibition (e.g., xanthine oxidase) with cellular viability assays (MTT) to distinguish specific activity from cytotoxicity.

- Stability studies : Monitor compound degradation in DMSO or aqueous buffers via LC-MS to rule out false negatives .

Q. What strategies mitigate metabolic instability of the pyrrolidinone moiety in vivo?

- Structural modification : Introduce methyl groups at the pyrrolidinone β-position to hinder cytochrome P450 oxidation.

- Prodrug design : Mask the nitrile as a tert-butyl carbamate, which hydrolyzes in physiological conditions.

- In vitro microsomal assays : Compare hepatic clearance rates of analogs to prioritize candidates .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound in enzyme inhibition assays?

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC₅₀ values.

- Include positive controls (e.g., allopurinol for xanthine oxidase) and negative controls (DMSO vehicle).

- Fit data to a four-parameter logistic equation (GraphPad Prism) to calculate Hill coefficients and assess cooperativity .

Q. What statistical methods are appropriate for analyzing discrepancies in synthetic yield data?

- ANOVA : Compare yields across reaction conditions (e.g., solvent, temperature).

- Principal Component Analysis (PCA) : Identify variables (e.g., reagent purity, stirring rate) contributing to variability.

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.